molecular formula C7H11FO2 B123377 trans-4-Fluorocyclohexanecarboxylic Acid CAS No. 174771-54-1

trans-4-Fluorocyclohexanecarboxylic Acid

Cat. No. B123377
CAS RN: 174771-54-1
M. Wt: 146.16 g/mol
InChI Key: IUMDEBKXOXPBEX-UHFFFAOYSA-N
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Description

Trans-4-Fluorocyclohexanecarboxylic Acid is a chemical compound with the molecular formula C7H11FO2 . It has a molecular weight of 146.16 g/mol . The IUPAC name for this compound is 4-fluorocyclohexane-1-carboxylic acid .


Molecular Structure Analysis

The InChI string for trans-4-Fluorocyclohexanecarboxylic Acid is InChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10) . The Canonical SMILES is C1CC(CCC1C(=O)O)F .


Physical And Chemical Properties Analysis

Trans-4-Fluorocyclohexanecarboxylic Acid has a molecular weight of 146.16 g/mol . It has a XLogP3-AA value of 1.4, which is a measure of its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . It also has one rotatable bond .

Scientific Research Applications

Proteomics Research

trans-4-Fluorocyclohexanecarboxylic Acid: is utilized in proteomics research due to its biochemical properties . It serves as a building block in the synthesis of more complex molecules used in protein characterization and interaction studies. Its unique structure allows for the modification of peptides and proteins, which can be crucial for understanding protein function and structure.

Pharmaceutical Testing

This compound is also employed in pharmaceutical testing as a high-quality reference standard . It ensures the accuracy of analytical methods in the development of new drugs. Its stability and purity make it an ideal candidate for calibrating instruments and validating test methods in pharmaceutical analysis.

Biological Process Studies

The unique properties of trans-4-Fluorocyclohexanecarboxylic Acid make it valuable for studying various biological processes. Researchers can use it to investigate the role of similar structures in metabolic pathways or as a comparative standard in enzymatic reactions.

Chemical Synthesis

In chemical synthesis, 4-fluorocyclohexanecarboxylic acid is a versatile intermediate . It can be used to prepare a wide range of fluorinated cyclohexane derivatives, which are important in the development of new materials and chemicals with enhanced properties.

properties

IUPAC Name

4-fluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMDEBKXOXPBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Fluorocyclohexanecarboxylic Acid

CAS RN

95233-41-3
Record name 4-fluorocyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Fluorocyclohexanecarboxylic Acid
Reactant of Route 2
trans-4-Fluorocyclohexanecarboxylic Acid
Reactant of Route 3
trans-4-Fluorocyclohexanecarboxylic Acid
Reactant of Route 4
Reactant of Route 4
trans-4-Fluorocyclohexanecarboxylic Acid
Reactant of Route 5
trans-4-Fluorocyclohexanecarboxylic Acid
Reactant of Route 6
trans-4-Fluorocyclohexanecarboxylic Acid

Q & A

Q1: Why is the formation of trans-4-fluorocyclohexanecarboxylic acid a concern in PET imaging with 18F-FCWAY?

A1: Trans-4-fluorocyclohexanecarboxylic acid (18F-FC) is a radiometabolite produced by the defluorination of 18F-FCWAY via the cytochrome P450 enzyme CYP2E1. [, ] This defluorination leads to several issues in PET imaging:

  • High Skull Uptake: 18F-FC accumulates significantly in the skull, creating a "spillover" effect that contaminates the signal from the underlying brain regions. This makes it difficult to accurately quantify 5-HT1A receptor binding in these areas. []
  • Reduced Brain Uptake: The conversion of 18F-FCWAY to 18F-FC reduces the amount of the active radioligand available to bind to 5-HT1A receptors in the brain. This results in lower signal intensity and potentially less accurate imaging results. []

Q2: How can the formation of trans-4-fluorocyclohexanecarboxylic acid be mitigated?

A2: Research suggests that disulfiram, a clinically approved drug, can effectively inhibit CYP2E1 activity and thereby reduce the defluorination of 18F-FCWAY. [] In a study involving human subjects, a single oral dose of disulfiram significantly decreased skull radioactivity, increased plasma concentrations of 18F-FCWAY, and enhanced the visualization of 5-HT1A receptors in the brain. [] These findings indicate that disulfiram could be a valuable tool for improving the accuracy and sensitivity of 18F-FCWAY PET imaging for studying 5-HT1A receptors.

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